

Spectroscopic Profile of 4-Bromo-3,5-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-3,5-dimethylaniline**

Cat. No.: **B1281281**

[Get Quote](#)

For immediate release:

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-3,5-dimethylaniline**, a key intermediate in various organic synthesis applications, including the development of dyes, pigments, and pharmaceuticals.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for the characterization of this compound.

Chemical and Physical Properties

4-Bromo-3,5-dimethylaniline, with the chemical formula C₈H₁₀BrN, is a solid organic compound.^{[1][2]} It is also known by several synonyms, including 4-bromo-3,5-dimethylbenzenamine and 5-Amino-2-bromo-m-xylene.^{[2][3]}

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ BrN	[1] [2]
Molecular Weight	200.08 g/mol	[1] [3]
CAS Number	59557-90-3	[2] [3]
Appearance	Off-White to Brown Solid	[1]
Melting Point	73-74°C	[1]
Boiling Point	261°C	[1]
Purity	Typically ≥95%	[2]

Spectroscopic Data

While comprehensive, experimentally verified spectra for **4-Bromo-3,5-dimethylaniline** are not readily available in the public domain, this guide presents predicted data based on the compound's structure and comparison with analogous molecules. These predictions are valuable for the identification and characterization of **4-Bromo-3,5-dimethylaniline** in a laboratory setting.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the aromatic protons, the amine protons, and the methyl group protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.5 - 6.7	Singlet	2H	Ar-H
~3.6	Broad Singlet	2H	-NH ₂
~2.2	Singlet	6H	-CH ₃

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display five signals, reflecting the symmetry of the molecule.

Chemical Shift (δ) ppm	Assignment
~145	C-NH ₂
~138	C-CH ₃
~118	C-H
~115	C-Br
~21	-CH ₃

FT-IR Spectroscopy (Predicted)

The infrared spectrum will likely exhibit characteristic peaks for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-N and C-Br stretching.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Medium	N-H Stretch (asymmetric)
3300 - 3400	Medium	N-H Stretch (symmetric)
3000 - 3100	Medium	Aromatic C-H Stretch
2850 - 3000	Medium	Aliphatic C-H Stretch
1600 - 1650	Strong	N-H Bend
1550 - 1600	Strong	Aromatic C=C Stretch
1250 - 1350	Strong	C-N Stretch
550 - 650	Medium-Strong	C-Br Stretch

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak (M^+) and a characteristic $M+2$ peak of nearly equal intensity, which is indicative of the presence of a bromine atom.^{[4][5]}

m/z	Relative Intensity	Assignment
201	~95-100%	$[M+2]^+$ (containing ^{81}Br)
199	~95-100%	$[M]^+$ (containing ^{79}Br)
184/186	Medium	$[M-\text{CH}_3]^+$
120	High	$[M-\text{Br}]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid aromatic amine samples like **4-Bromo-3,5-dimethylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-20 mg of **4-Bromo-3,5-dimethylaniline** for ^1H NMR or 20-50 mg for ^{13}C NMR.^[6] The sample should be dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3), in a clean NMR tube.^[6] Gentle vortexing or sonication can be used to ensure complete dissolution.^[6]
- Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance DRX 500 FT NMR spectrometer.^[7]
- Data Acquisition: For ^1H NMR, the acquisition parameters would typically involve a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[8]

- ATR Method:

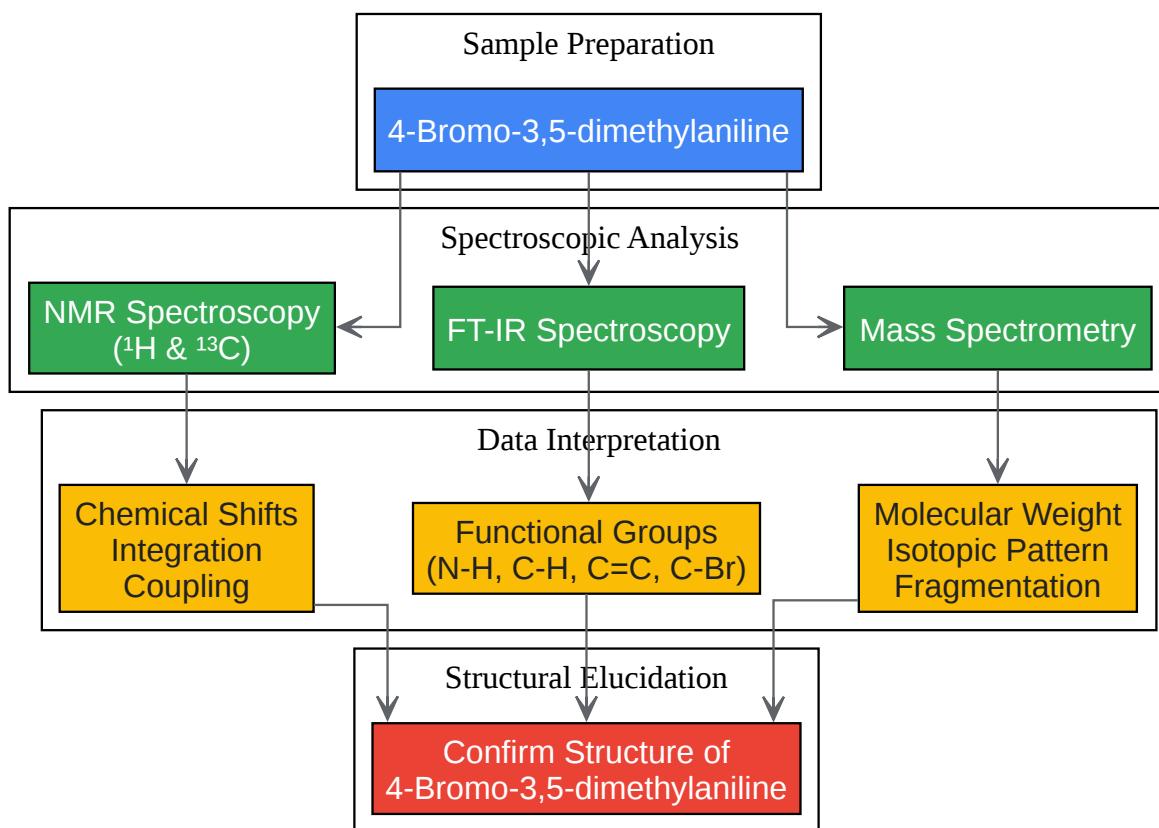
- Ensure the ATR crystal is clean.
- Place a small amount of the solid **4-Bromo-3,5-dimethylaniline** sample directly onto the crystal surface.[8]
- Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.[8]
- Acquire the spectrum.

- KBr Pellet Method:

- Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]
- The pellet is placed in the sample holder of the FT-IR instrument for analysis.[8]

- Thin Solid Film Method:

- Dissolve approximately 50 mg of the solid in a few drops of a volatile solvent like methylene chloride.[9]
- Apply a drop of this solution onto a salt plate (e.g., KBr).[9]
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]
- Place the plate in the spectrometer to obtain the spectrum.[9]


Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

- Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. In this method, the sample molecules are bombarded with a high-energy electron beam.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).
- Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (^{79}Br and ^{81}Br).^{[4][5]}

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as **4-Bromo-3,5-dimethylaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **4-Bromo-3,5-dimethylaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-3,5-dimethylaniline [myskinrecipes.com]
- 2. 4-Bromo-3,5-dimethylaniline | CymitQuimica [cymitquimica.com]
- 3. 4-Bromo-3,5-dimethylaniline | C8H10BrN | CID 12383117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-3,5-dimethylaniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281281#spectroscopic-data-for-4-bromo-3-5-dimethylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com